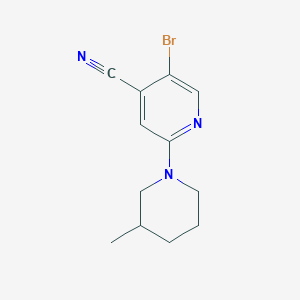
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile
Vue d'ensemble
Description
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C12H14BrN3 . It is used in various chemical reactions and has several physical and chemical properties .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is defined by its molecular formula, C12H14BrN3 . The specific structure details are not provided in the available resources .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
The development of practical synthesis methods for brominated intermediates, such as 2-Fluoro-4-bromobiphenyl, is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials. These intermediates often involve cross-coupling reactions and have applications in producing various pharmaceuticals. The synthesis processes emphasize the importance of efficiency, safety, and environmental considerations (Qiu et al., 2009).
Environmental Impact and Toxicology
Studies on brominated compounds such as 2,4,6-Tribromophenol (TBP) highlight the ubiquity of these substances in the environment and their potential toxic effects. The research underscores the need for a comprehensive understanding of their toxicokinetics, toxicodynamics, and the environmental persistence of such compounds. These insights are critical for assessing the environmental and health risks associated with brominated chemical usage (Koch & Sures, 2018).
Brominated Compounds in Atmospheric Chemistry
Bromoform (CHBr3), as a significant source of atmospheric organic bromine, plays a crucial role in the chemistry of the troposphere and lower stratosphere. Understanding the sea-to-air fluxes of bromoform, originating from macroalgal and planktonic sources, is essential for assessing its impact on atmospheric chemistry and climate. These studies contribute to a broader understanding of the environmental roles of brominated compounds and their implications for atmospheric processes (Quack & Wallace, 2003).
Potential for Novel Therapeutic Applications
Research into the pharmacological properties of various compounds, including brominated ones, suggests potential therapeutic applications. For example, the exploration of DNA methyltransferase inhibitors and their role in cancer treatment indicates the potential of brominated and related compounds in developing new therapeutic strategies. These studies highlight the importance of understanding the molecular mechanisms and pharmacokinetics of such compounds for pharmaceutical development (Goffin & Eisenhauer, 2002).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-2-4-16(8-9)12-5-10(6-14)11(13)7-15-12/h5,7,9H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFLFSMTONRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745070 | |
| Record name | 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile | |
CAS RN |
1356109-47-1 | |
| Record name | 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



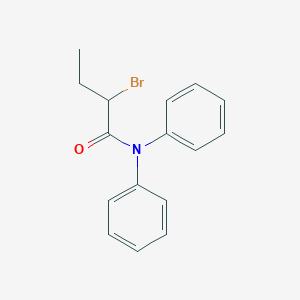
![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
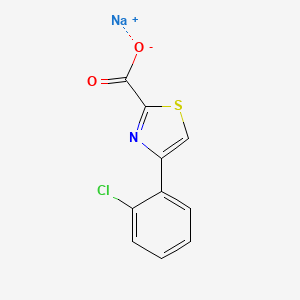
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

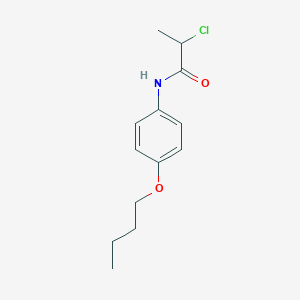
![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)

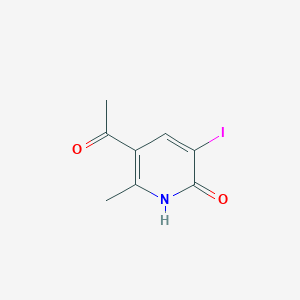
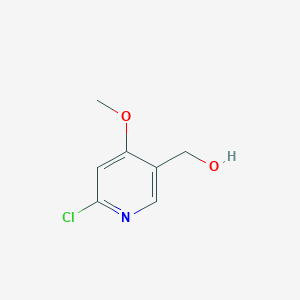

![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)